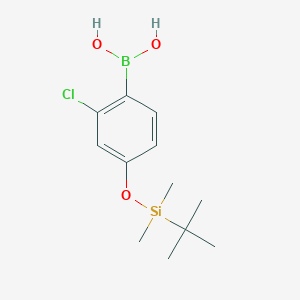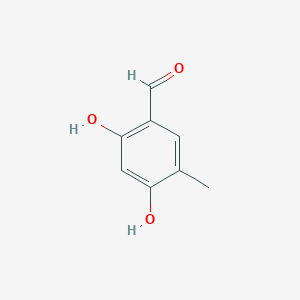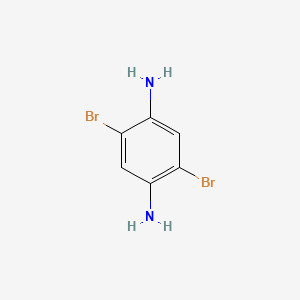
2,6,7-トリクロロ-3-(トリフルオロメチル)キノキサリン
概要
説明
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, also known as TCNQ, is a heterocyclic organic compound . It presents itself as a yellow crystalline solid . The compound is highly soluble in organic solvents but remains insoluble in water . It is used for R&D purposes and is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is C9H2Cl3F3N2 . The molecular weight is 301.48 .Physical And Chemical Properties Analysis
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a yellow crystalline solid . It is highly soluble in organic solvents but remains insoluble in water .科学的研究の応用
有機太陽電池
2,6,7-トリクロロ-3-(トリフルオロメチル)キノキサリン: は、有機太陽電池において電子受容体として利用されてきました 。この用途は、光エネルギーを電気エネルギーに変換することを促進し、太陽電池の効率を高めるため、重要です。この化合物の電子を受け取る能力は、電流の発生に不可欠な電荷分離状態の生成を可能にします。
有機半導体
有機エレクトロニクス分野では、この化合物は、有機半導体の電子伝導率を向上させるドーパントとして役立ちます 。電子を供与または受容することで、半導体材料の電気的特性を変更でき、これは、柔軟性、軽量性、費用対効果の高い電子デバイスの開発に不可欠です。
電気化学
電気化学におけるモデル化合物として、2,6,7-トリクロロ-3-(トリフルオロメチル)キノキサリンは、電子移動プロセスを理解するのに役立ちます 。安定した明確なレドックス特性により、電気化学反応の基本的な側面を研究するための優れた候補となります。
分光法
分光法では、この化合物は、光と物質の相互作用を調査するために使用されます 。このユニークな構造により、研究者は分子内の電子遷移とエネルギー準位を探求することができ、分子動力学と構造についての洞察を提供します。
材料合成
この化合物の構造的特徴には、塩素原子とトリフルオロメチル基の存在が含まれ、これは複雑な分子を合成するための貴重なビルディングブロックとなっています。これらの分子は、導電性ポリマー、金属有機構造体、分子磁石など、望ましい特性を持つ新素材を作成するための潜在的な用途があります。
生物学的研究
2,6,7-トリクロロ-3-(トリフルオロメチル)キノキサリンがDNAとRNAと相互作用するという証拠があり、これは生物学的研究における潜在的な用途を示しています 。この相互作用は、遺伝物質を研究し、新しい治療薬を開発するために活用できます。
計算モデリング
この化合物は、計算モデリングにも使用され、他の分子との反応性と相互作用を予測します。この用途は、新しい化合物を設計し、広範囲な実験室実験を行うことなく、その潜在的な影響を理解するために不可欠です。
プロテオミクス研究
最後に、これは、タンパク質の相互作用と機能を研究するために使用できるプロテオミクス研究向けの特殊製品です 。この化合物の特性は、タンパク質合成と調節に関与する複雑な生物学的経路を調べるための手段を提供できます。
Safety and Hazards
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
将来の方向性
The unique properties of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline have propelled its widespread use in scientific investigations . It has demonstrated its versatility in the synthesis of novel materials with intriguing properties . Notably, it has contributed to the creation of conducting polymers, metal-organic frameworks, and molecular magnets . These areas could be potential future directions for research involving this compound.
作用機序
Target of Action
The primary targets of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are believed to be organic solar cells and organic semiconductors . The compound functions as an electron acceptor in these targets, facilitating their performance . It is also suggested that the compound interacts with DNA and RNA, indicating potential implications for its application in biological research .
Mode of Action
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: interacts with its targets by functioning as an electron acceptor . This interaction enhances the electronic conductivity of organic semiconductors . In organic solar cells, it facilitates the conversion of light energy into electrical energy .
Biochemical Pathways
The biochemical pathways affected by 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline are primarily related to the conversion of light energy into electrical energy in organic solar cells . The downstream effects of this process include enhanced performance of these cells .
Pharmacokinetics
It is known that the compound is a yellow crystalline solid with high solubility in organic solvents, while remaining insoluble in water . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline’s action include enhanced electronic conductivity in organic semiconductors . In organic solar cells, the compound facilitates the conversion of light energy into electrical energy .
Action Environment
The action of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is influenced by environmental factors such as the presence of organic solvents, in which it is highly soluble . Its stability and efficacy may also be affected by these factors .
生化学分析
Biochemical Properties
The precise biochemical role of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline remains an area of ongoing exploration. It is widely believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors, facilitating their performance . Furthermore, evidence suggests that 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline interacts with DNA and RNA, indicating potential implications for its application in biological research .
Molecular Mechanism
It is believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJHSXHDSMZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624991 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281209-13-0 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)

